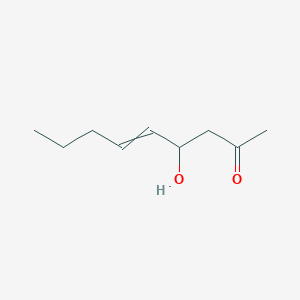
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane is a chemical compound characterized by the presence of a trimethylsilyl group attached to an undec-1-ene-3,5-diynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane typically involves the reaction of an appropriate alkyne with a trimethylsilyl halide under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is reacted with trimethylsilyl chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as distillation or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The undec-1-ene-3,5-diynyl chain provides a unique structural framework that can interact with different biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- 1-undecene
Uniqueness
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane is unique due to its specific combination of a trimethylsilyl group and an undec-1-ene-3,5-diynyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
648435-55-6 |
|---|---|
Molekularformel |
C14H22Si |
Molekulargewicht |
218.41 g/mol |
IUPAC-Name |
trimethyl(undec-1-en-3,5-diynyl)silane |
InChI |
InChI=1S/C14H22Si/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4/h13-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
AZFNIQHTTXHJJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC#CC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


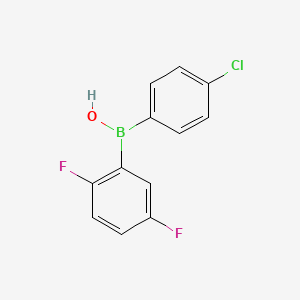

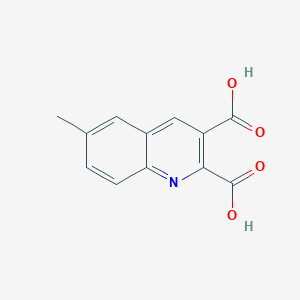
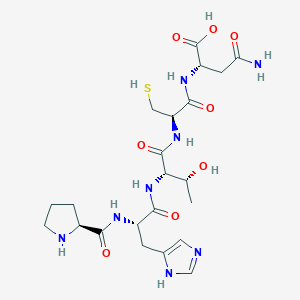
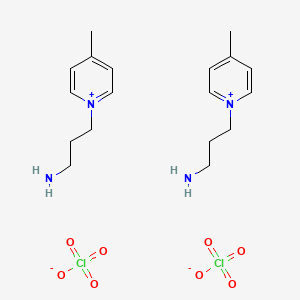
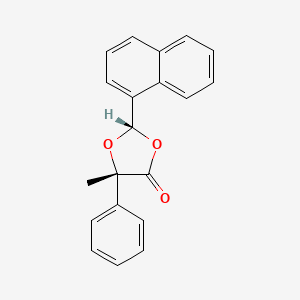
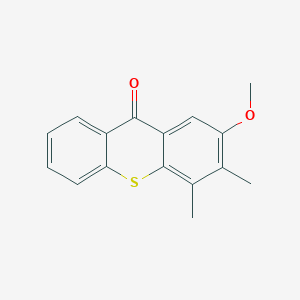
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
silane](/img/structure/B12600896.png)

![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
